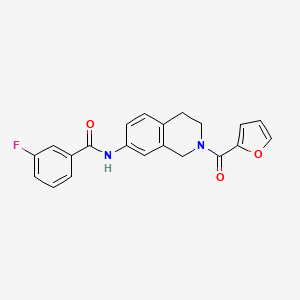

3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O3/c22-17-4-1-3-15(11-17)20(25)23-18-7-6-14-8-9-24(13-16(14)12-18)21(26)19-5-2-10-27-19/h1-7,10-12H,8-9,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDYSDQLVQTSKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

Introduction of the furan-2-carbonyl group: This step involves acylation of the tetrahydroisoquinoline intermediate with furan-2-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing the tetrahydroisoquinolin-7-yl benzamide core but differing in substituents on the benzamide ring or the tetrahydroisoquinoline moiety. Key structural variations and their implications are analyzed.

Substituent Variations on the Benzamide Ring

Note: *Exact molecular formula for the target compound is inferred from structural analogs (e.g., ).

Substituent Variations on the Tetrahydroisoquinoline Moiety

Structural and Functional Implications

- Electronic Effects: Fluorine (3-position, target) vs. Trimethoxy groups () vs. halogens (): Methoxy groups donate electron density via resonance, contrasting with the electron-withdrawing nature of halogens.

- Steric and Lipophilic Profiles: Furan-2-carbonyl (target) vs. cyclopropanecarbonyl (): The planar furan ring may facilitate interactions with flat binding pockets, while the cyclopropane group adds three-dimensional bulk. Isobutyryl () vs.

Biological Activity

The compound 3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a novel derivative within the class of tetrahydroisoquinolines. This compound has garnered attention due to its potential biological activities, particularly in the realm of neuropharmacology and enzyme inhibition. The following sections will delve into its biological activity, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H19FN2O3

- Molecular Weight : 344.36 g/mol

This compound features a fluorine atom at the para position of the benzamide moiety and a furan-2-carbonyl group attached to the tetrahydroisoquinoline core.

Research indicates that compounds with similar structures often exhibit significant interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The presence of fluorine in the structure may enhance lipophilicity and modulate binding affinity to these enzymes.

Enzyme Inhibition Studies

The biological activity of this compound has been evaluated through various in vitro assays. The following table summarizes key findings related to its inhibitory effects on AChE and BChE:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Ratio (BChE/AChE) |

|---|---|---|---|

| 3-Fluoro-N-(2-(furan-2-carbonyl)... | 0.81 | 30.2 | 37.24 |

| Tacrine | 0.21 | Not reported | - |

| Donepezil | 0.12 | 2.0 | 16.67 |

These results indicate that while the compound exhibits moderate AChE inhibition, it shows significantly weaker activity against BChE compared to established inhibitors like donepezil and tacrine.

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that substitutions on the tetrahydroisoquinoline scaffold significantly affect biological activity. The introduction of fluorine at specific positions was found to enhance AChE inhibition while maintaining selectivity over BChE.

Case Studies

-

Neuroprotective Effects : In a study assessing neuroprotective properties against oxidative stress-induced neuronal damage, compounds similar to this compound demonstrated significant reductions in cell death rates in vitro.

- Findings : The compound exhibited a dose-dependent protective effect against hydrogen peroxide-induced cytotoxicity in SH-SY5Y cells.

- Behavioral Studies : In animal models of cognitive impairment, administration of derivatives showed improvements in memory retention and learning capabilities, suggesting potential therapeutic applications for cognitive disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide?

- Methodology : Synthesis typically involves coupling reactions between substituted benzoyl chlorides and tetrahydroisoquinoline intermediates. For example, furan-2-carbonyl chloride can react with a 7-amino-tetrahydroisoquinoline derivative under reflux in tetrahydrofuran (THF) with catalytic HCl, followed by purification via HPLC to achieve >95% purity . Critical steps include controlling reaction temperature to avoid side products and using anhydrous conditions to prevent hydrolysis.

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodology : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F NMR) is indispensable for verifying substituent positions and fluorine integration. Mass spectrometry (LC-MS or HRMS) confirms molecular weight (e.g., expected [M+H]+ for C₂₄H₂₀FN₂O₃ is 427.14 g/mol). Infrared (IR) spectroscopy identifies carbonyl stretches (e.g., 1680–1700 cm⁻¹ for benzamide C=O). X-ray crystallography, if feasible, resolves absolute stereochemistry .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity and selectivity?

- Methodology :

- In vitro assays : Screen against target receptors (e.g., GPCRs or kinases) using fluorescence polarization or radioligand binding assays. For neuroactivity studies, synaptically coupled neuronal cultures (e.g., hypothalamic neurons) can assess excitatory/inhibitory effects .

- Selectivity profiling : Use panels of related enzymes/receptors to identify off-target interactions. Dose-response curves (IC₅₀/EC₅₀) and computational docking (e.g., AutoDock Vina) refine mechanistic hypotheses .

Q. What strategies address low solubility in aqueous buffers during in vitro testing?

- Methodology :

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity.

- Structural analogs : Introduce hydrophilic groups (e.g., -OH, -NH₂) at non-critical positions via SAR-guided synthesis.

- Predictive modeling : Apply Quantitative Structure-Property Relationship (QSPR) models to predict solubility based on logP and polar surface area .

Q. How can researchers resolve contradictions in reported biochemical data (e.g., conflicting IC₅₀ values)?

- Methodology :

- Standardize protocols : Ensure consistent buffer pH, temperature, and assay endpoints (e.g., kinetic vs. endpoint measurements).

- Orthogonal validation : Confirm activity using complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays).

- Meta-analysis : Compare datasets across studies while accounting for batch-to-batch compound variability (e.g., purity >95% via HPLC) .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies of fluorinated benzamide derivatives?

- Methodology :

- 3D-QSAR : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields influencing activity.

- Machine learning : Train neural networks on datasets of fluorinated analogs to predict bioactivity and optimize substituents (e.g., fluorine vs. trifluoromethyl groups) .

- Free-energy perturbation (FEP) : Simulate binding energy changes upon fluorination to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.